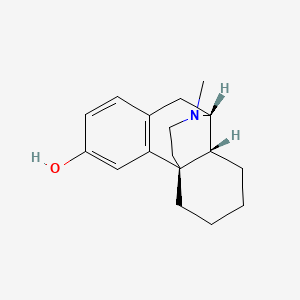

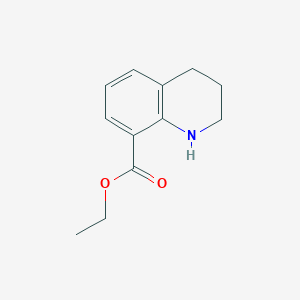

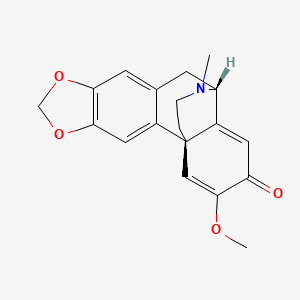

Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate is a compound that is part of the tetrahydroquinoline family . Tetrahydroquinolines are known for their abundance in natural products and notable biological activity . They are used in various applications such as pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .

Synthesis Analysis

The synthesis of highly substituted tetrahydroquinolines like this compound can be achieved through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, can be used to determine the precise molecular structures of the conformers of tetrahydroquinoline .Chemical Reactions Analysis

A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU is used to synthesize highly substituted 1,2,3,4-tetrahydroquinolines . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Physical and Chemical Properties Analysis

The compound is a white solid with a melting point of 138–140 °C . Its NMR and FT-IR data provide further insights into its structure .作用機序

While the specific mechanism of action for Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate is not mentioned in the search results, it’s worth noting that tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Safety and Hazards

While specific safety and hazard information for Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate was not found, it’s important to note that compounds in the tetrahydroquinoline family can be hazardous. For example, some tetrahydroquinoline compounds are classified as Acute Tox. 3 Oral - Aquatic Chronic 3 - Carc. 1B .

将来の方向性

Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity . They are key structural motifs in pharmaceutical agents, and multiple strategies have been proposed for the synthesis of tetrahydroquinoline derivatives . Therefore, the future direction could involve developing new synthetic strategies and exploring further biological applications of Ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate.

特性

CAS番号 |

118128-79-3 |

|---|---|

分子式 |

C12H15NO2 |

分子量 |

205.25 g/mol |

IUPAC名 |

ethyl 1,2,3,4-tetrahydroquinoline-8-carboxylate |

InChI |

InChI=1S/C12H15NO2/c1-2-15-12(14)10-7-3-5-9-6-4-8-13-11(9)10/h3,5,7,13H,2,4,6,8H2,1H3 |

InChIキー |

ARCBMLYSIMSYFQ-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C1=CC=CC2=C1NCCC2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B8270116.png)